molecular formula C22H22ClN3O4S B2446095 3-(2-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 922087-83-0

3-(2-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2446095
CAS No.: 922087-83-0
M. Wt: 459.95
InChI Key: INRNKQUSFKIIIS-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of new quinazolines as potential antimicrobial agents involve the creation of compounds with significant antibacterial and antifungal activities, showcasing the utility of chlorophenyl and sulfonyl substituents in medicinal chemistry (Desai, Shihora, & Moradia, 2007). Similarly, clubbed quinazolinone and 4-thiazolidinone compounds have been synthesized and evaluated for their antimicrobial properties (Desai, Dodiya, & Shihora, 2011).

Potential Pharmacological Applications

  • Diaryl dihydropyrazole-3-carboxamides were synthesized and evaluated for their antiobesity activity related to CB1 receptor antagonism, indicating the potential of such compounds in developing treatments for obesity (Srivastava et al., 2007).
  • New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid were synthesized and tested for their free-radical scavenging activity, as well as for their inhibitory activity against d-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase, highlighting the potential for therapeutic applications in oxidative-stress-related diseases (Solecka et al., 2014).

Analytical and Synthetic Techniques

  • Various studies have developed synthetic methods for creating compounds with potential biological and pharmacological applications. For instance, a convenient synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives were explored for future pharmacological activity investigations (Zaki, Radwan, & El-Dean, 2017).

Mechanism of Action

Target of Action

The primary target of the compound 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide is the enzyme 17β-Hydroxysteroid dehydrogenases . This enzyme catalyzes the interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands .

Mode of Action

The compound 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide interacts with its target by inhibiting the activity of the enzyme 17β-Hydroxysteroid dehydrogenases . This results in the reduction of the less active estrone to estradiol .

Biochemical Pathways

The compound 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide affects the biochemical pathway involving the conversion of estrone to estradiol . This pathway plays a crucial role in estrogen-dependent diseases such as breast and ovarian cancers and in endometriosis .

Pharmacokinetics

The ADME properties of 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide falciparum . These compounds displayed moderate antiplasmodial activity and low cytotoxicity , suggesting potential bioavailability.

Result of Action

The molecular and cellular effects of the action of 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide are primarily related to its inhibitory effect on the enzyme 17β-Hydroxysteroid dehydrogenases . This inhibition results in the reduction of the less active estrone to the more active estradiol , potentially impacting estrogen-dependent diseases.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide Similar compounds have been studied in various environments, suggesting that factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-15-20(21(25-30-15)18-8-4-5-9-19(18)23)22(27)24-11-13-31(28,29)26-12-10-16-6-2-3-7-17(16)14-26/h2-9H,10-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRNKQUSFKIIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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